N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-17-27-22(16-23(28-17)29-15-14-24-18(29)2)25-12-13-26-32(30,31)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,14-16,26H,12-13H2,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERVDPWVXNZYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Pyrimidine Synthesis: The pyrimidine ring is usually constructed via condensation reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The biphenyl sulfonamide core is introduced through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, which are facilitated by palladium catalysts.
Final Assembly: The final compound is assembled by linking the pyrimidine-imidazole moiety to the biphenyl sulfonamide through nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and biphenyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions, nickel catalysts for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
Medically, N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural complexity and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine-imidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Features :
Comparison :
- Structural Differences: The pyrazolo-pyrimidine core and chromenone group distinguish this compound from the target molecule’s pyrimidine-imidazole system.
- Functional Implications: The chromenone moiety may confer selectivity for oxidoreductases or cytochrome P450 enzymes, whereas the target compound’s imidazole-pyrimidine system is more likely to engage kinases or nucleic acid-binding proteins.
2-[(4-Amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide
Key Features :
Comparison :
- Structural Differences : The 1,6-dihydropyrimidine core and sulfanyl group contrast with the target’s fully aromatic pyrimidine and sulfonamide. The benzylacetamide may reduce membrane permeability compared to the target’s biphenyl sulfonamide.
- Functional Implications: The reduced pyrimidine ring could facilitate redox interactions, making this compound a candidate for targeting thioredoxin or glutathione pathways, unlike the target’s probable role in non-redox enzyme inhibition.
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
Key Features :
Comparison :
- Structural Differences: The diethylamino group introduces steric bulk and basicity, contrasting with the target’s compact 2-methylimidazole. The methoxy group enhances solubility but may reduce blood-brain barrier penetration compared to the target’s hydrophobic biphenyl.
- Functional Implications: The diethylamino group could favor interactions with acidic residues in GPCRs or ion channels, whereas the target’s imidazole may target histidine-rich active sites in kinases.
N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide
Key Features :
Comparison :
- Structural Differences: The indolyloxy group and methanesulfonamide diverge from the target’s imidazole and biphenyl sulfonamide.
- Functional Implications : The indole moiety may confer selectivity for serotonin receptors or tryptophan-processing enzymes, unlike the target’s likely kinase-focused profile.
Research Implications
The structural diversity among these compounds underscores the importance of substituent choice in dictating target selectivity and pharmacokinetics. For instance:
- Electron-withdrawing groups (e.g., fluorine in ’s compound) enhance binding affinity but may compromise metabolic stability .
- Bulkier substituents (e.g., diethylamino in ’s compound) improve solubility but reduce membrane permeability .
- Heterocyclic variations (e.g., imidazole vs. indole) redirect selectivity toward distinct enzyme families .
Biological Activity
N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl sulfonamide core with a pyrimidine and imidazole substituent. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : It may also act on various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties, particularly against various bacterial strains. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains, particularly those classified under the ESKAPE pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast cancer) | 10 |
| A549 (Lung cancer) | 15 |
| HCT116 (Colorectal cancer) | 12 |
These findings indicate potential for development as an anticancer therapeutic agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of the compound against Staphylococcus aureus and found that it not only inhibited bacterial growth but also reduced biofilm formation, suggesting a dual mechanism of action that could enhance its therapeutic potential in treating chronic infections. -
Case Study on Anticancer Potential :
Another study assessed the compound's effect on apoptosis in MDA-MB-231 cells. Results indicated that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, supporting its role as a potential chemotherapeutic agent.
Research Findings
Recent publications have highlighted various aspects of the compound's biological activity:
- A study published in Medicinal Chemistry noted that modifications to the imidazole ring could enhance potency against specific bacterial strains .
- Research in Journal of Medicinal Chemistry demonstrated that structural analogs exhibited improved selectivity and reduced toxicity profiles compared to existing sulfonamide antibiotics .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the sulfonamide linkage and imidazole-pyrimidine core. Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. Prioritize high-resolution data (≤ 0.8 Å) for accurate electron density mapping .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (± 5 ppm error tolerance) .
Q. Table 1: Comparison of Characterization Techniques
| Technique | Key Parameters | Detection Limit | Applicability to Sulfonamide Moieties |
|---|---|---|---|
| H NMR | 400–700 MHz, DMSO-d6 | 0.1–1.0 µmol | Confirms NH and aromatic protons |
| X-ray | SHELXL refinement | Single crystal ≥ 0.1 mm | Resolves stereochemistry and H-bonding |
| HR-MS | ESI+, m/z 500–1000 | 0.01 µg/mL | Validates molecular formula |
Q. How to design a scalable synthetic route for this compound?
Methodological Answer:
- Retrosynthetic Analysis : Break the molecule into pyrimidine-amine and biphenyl-sulfonamide precursors. Use Buchwald-Hartwig coupling for amine-pyrimidine linkage .
- Flow Chemistry : Optimize reaction time and temperature via continuous-flow systems (e.g., Omura-Sharma-Swern oxidation protocols) to reduce byproduct formation .
- Purification : Employ gradient flash chromatography (silica gel, 20–40 µm) with ethyl acetate/hexane or DCM/MeOH mixtures .
Q. Key Considerations :
- Monitor imidazole ring stability under acidic/basic conditions.
- Use inert atmospheres (N) for moisture-sensitive intermediates.
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across enzymatic vs. cell-based assays?
Methodological Answer:
- Assay Validation : Confirm enzyme purity (SDS-PAGE ≥ 95%) and cellular membrane permeability (logP > 3.0) .
- Statistical Modeling : Apply ANOVA to identify outliers. Use partial least squares (PLS) regression to correlate structural features (e.g., sulfonamide pKa) with activity .
- Control Experiments : Test metabolite stability (e.g., microsomal assays) to rule off-target effects .
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction | Likely Cause | Resolution Strategy |
|---|---|---|
| High enzyme inhibition, low cellular IC | Poor cell permeability | Modify logP via trifluoromethyl groups |
| Inconsistent SAR trends | Aggregation in solution | Dynamic light scattering (DLS) analysis |
Q. What computational strategies predict binding modes with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of homologous kinases. Parameterize the sulfonamide group’s torsional flexibility .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding pocket stability. Prioritize hydrogen bonds with hinge regions (e.g., Glu-Lys salt bridges) .
- Free Energy Calculations : Apply MM-GBSA to rank derivatives by ΔG binding .
Q. Case Study :
- Target : EGFR kinase (PDB: 1M17).
- Key Interaction : Sulfonamide oxygen with Thr766 (distance ≤ 2.8 Å).
Q. How to optimize reaction conditions using Design of Experiments (DoE)?
Methodological Answer:
Q. Table 3: DoE Factors and Levels
| Factor | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temperature (°C) | 80 | 110 | 95 |
| Catalyst (mol%) | 8 | 12 | 10 |
| Reaction Time (h) | 12 | 24 | 18 |
Q. What strategies mitigate HPLC interference from synthetic byproducts?
Methodological Answer:
- Column Selection : Use C18 columns (3.5 µm particles) with 0.1% TFA in mobile phase for sulfonamide resolution .
- Gradient Elution : 5–95% acetonitrile over 30 min (flow rate: 1.0 mL/min) to separate regioisomers.
- MS Detection : Pair with quadrupole-time-of-flight (Q-TOF) to differentiate isobaric impurities .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Core Modifications : Vary imidazole substituents (e.g., 2-methyl vs. 2-ethyl) and sulfonamide para-substituents .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., sulfonyl oxygens) .
- In Vivo Correlation : Measure pharmacokinetics (AUC, C) in rodent models for bioavailability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
